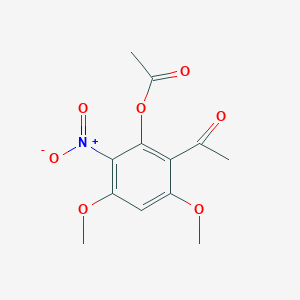
2,5-Dimethoxy-4-nitroazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-nitroazobenzene is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a nitro group and two methoxy groups attached to the benzene ring, along with an azo linkage (-N=N-) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-nitroazobenzene typically involves the diazotization of 4-nitroaniline followed by coupling with 2,5-dimethoxyaniline. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carefully monitored to control the temperature and pH, ensuring the efficient formation of the desired azo compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-nitroazobenzene undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron, and hydrochloric acid are commonly used for the reduction of the nitro group.
Nucleophiles: Strong nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Scientific Research Applications
2,5-Dimethoxy-4-nitroazobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-nitroazobenzene involves its interaction with molecular targets through the azo linkage and nitro group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitro group is particularly important in mediating these interactions by undergoing reduction to form amino derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-4-bromoazobenzene
- 2,5-Dimethoxy-4-chloroazobenzene
- 2,5-Dimethoxy-4-iodoazobenzene
Uniqueness
2,5-Dimethoxy-4-nitroazobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The nitro group allows for specific reduction reactions that are not possible with halogenated derivatives, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
80830-37-1 |
|---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(2,5-dimethoxy-4-nitrophenyl)-phenyldiazene |
InChI |
InChI=1S/C14H13N3O4/c1-20-13-9-12(17(18)19)14(21-2)8-11(13)16-15-10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
OUTAMTFNSWLMSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=CC=CC=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate](/img/structure/B14413637.png)

![3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline](/img/structure/B14413649.png)


![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)

![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)

